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Compound of Interest

Glycocholic acid-PEG10-
Compound Name:
iodoacetamide

Cat. No. 811929166

Technical Support Center: Optimizing
Glycocholic acid-PEG10-iodoacetamide PROTAC
Experiments

Welcome to the technical support center for researchers utilizing Glycocholic acid-PEG10-
iodoacetamide PROTACSs. This guide provides troubleshooting advice and frequently asked
questions (FAQs) to help you optimize your protein degradation experiments, with a specific
focus on determining the optimal incubation time.

Frequently Asked Questions (FAQS)
Q1: What is a Glycocholic acid-PEG10-iodoacetamide
PROTAC and how does it work?

A Glycocholic acid-PEG10-iodoacetamide PROTAC is a heterobifunctional molecule
designed to induce the degradation of a target protein. It consists of three key components: a
ligand to bind to the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a
linker that connects them.[1][2] This specific PROTAC utilizes a Glycocholic acid-PEG10-
iodoacetamide linker. The iodoacetamide group suggests that it may form a covalent bond
with a cysteine residue on the target protein, potentially leading to prolonged target
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engagement. The PROTAC works by forming a ternary complex between the target protein and

an E3 ligase, which then tags the target protein with ubiquitin, marking it for degradation by the
proteasome.[1][3][4]

Diagram: General PROTAC Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-protein-degradation-with-glycocholic-acid-peg10-iodoacetamide-protacs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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